(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate
CAS No.: 2380183-82-2
Cat. No.: VC4154285
Molecular Formula: C13H10BrClO4S
Molecular Weight: 377.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380183-82-2 |
|---|---|
| Molecular Formula | C13H10BrClO4S |
| Molecular Weight | 377.63 |
| IUPAC Name | (2-chlorophenyl) 4-bromo-3-methoxybenzenesulfonate |
| Standard InChI | InChI=1S/C13H10BrClO4S/c1-18-13-8-9(6-7-10(13)14)20(16,17)19-12-5-3-2-4-11(12)15/h2-8H,1H3 |
| Standard InChI Key | GPAPNWVOXUQSQE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Cl)Br |
Introduction
(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate is a chemical compound with a CAS number of 2380183-82-2. It belongs to the class of sulfonates, which are commonly used in various chemical and pharmaceutical applications. This compound specifically features a 2-chlorophenyl group attached to a sulfonate ester, which is further linked to a 4-bromo-3-methoxybenzene ring. Despite its potential applications, detailed information about its physical and chemical properties, such as density and boiling point, is currently not available .
Potential Applications
While specific applications of (2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate are not well-documented, sulfonates in general are used in a wide range of industries:
-
Pharmaceuticals: Sulfonates can act as intermediates in the synthesis of drugs, particularly those with sulfonamide functionalities, which exhibit various biological activities such as antibacterial and anti-inflammatory effects .
-
Chemical Synthesis: They are useful in forming new compounds through nucleophilic substitution reactions, which can lead to the creation of complex molecules with specific properties.
-
Materials Science: Sulfonates can be incorporated into polymers to enhance their properties, such as water solubility and thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume